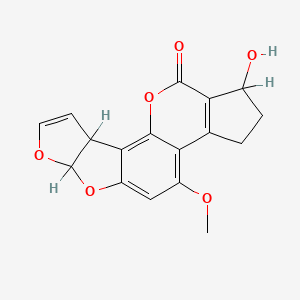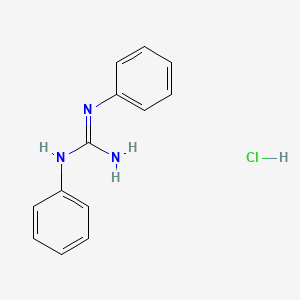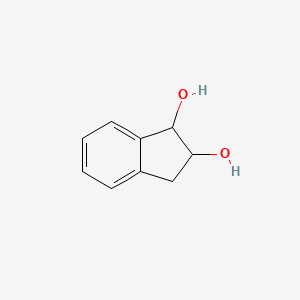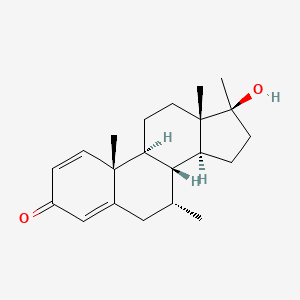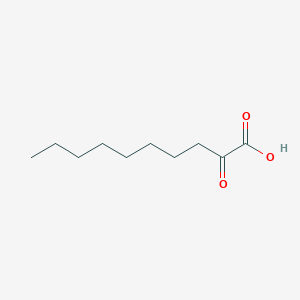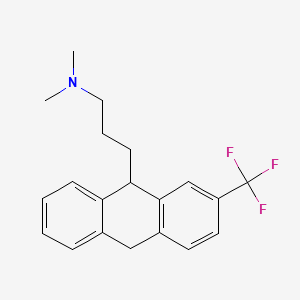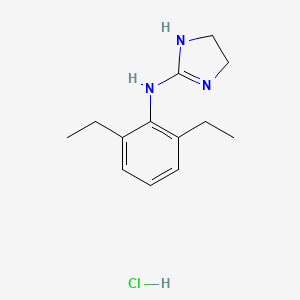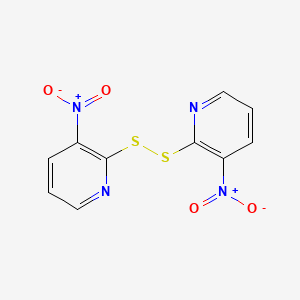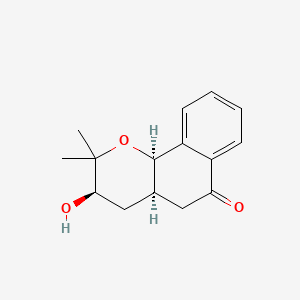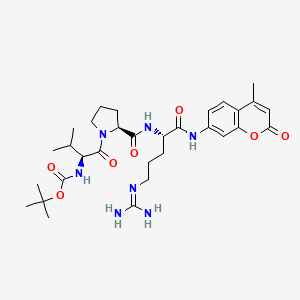
Boc-val-pro-arg-mca
Übersicht
Beschreibung
Boc-Val-Pro-Arg-MCA is a specific, highly fluorogenic substrate for thrombin and the thrombin-staphylocoagulase complex . It has a molecular formula of C31H45N7O7 and a molecular weight of 627.73 .
Molecular Structure Analysis
The IUPAC name for Boc-Val-Pro-Arg-MCA is tert-butyl N-[(2S)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate . This name provides a detailed description of the molecular structure of the compound.Chemical Reactions Analysis
Boc-Val-Pro-Arg-MCA is a substrate for certain enzymes, including thrombin and the thrombin-staphylocoagulase complex . These enzymes can cleave the peptide bond in the substrate, releasing a highly fluorescent product .Physical And Chemical Properties Analysis
Boc-Val-Pro-Arg-MCA is a solid compound with a density of 1.34±0.1 g/cm3 . It has a molecular weight of 627.73 and a molecular formula of C31H45N7O7 .Wissenschaftliche Forschungsanwendungen
Protease Zymogen Activation Research
Boc-Val-Pro-Arg-AMC has been used in the study of autocatalytic activation of lipopolysaccharide-responsive protease zymogens . The N-terminal Arg residue of factor C, a serine protease zymogen involved in innate immune responses in horseshoe crabs, is essential for the autocatalytic activation . This research helps in understanding the molecular mechanism of protease activation.
Endotoxin Detection
This compound is used in the detection of endotoxins, particularly in the field of biomedical product quality assurance . A fluorimetric assay for endotoxin uses Boc-Val-Pro-Arg-AMC as a fluorigenic substrate . The recombinant Factor C (rFC), which is inducible by the presence of trace levels of endotoxin, forms the basis of the “PyroGene” kit, a novel micro-enzymatic endotoxin diagnostic assay .
Thrombin Inhibitory Assay
Boc-Val-Pro-Arg-AMC has been used as a fluorogenic substrate for thrombin in inhibitory assays . This application is particularly useful in the study of blood coagulation and related disorders.
Proteinase Assay
This compound has been used as a substrate in proteinase assays with hemolymph protein . This helps in understanding the role of proteinases in various biological processes.
Study of Immune Responses
The compound is used in the study of lipopolysaccharide-induced innate immune responses in horseshoe crabs . This research contributes to our understanding of immune responses in invertebrates.
Biotechnology Production Line Quality Assurance
Using Boc-Val-Pro-Arg-AMC, Lonza Inc. has spawned the “PyroSense” which serves as checkpoints of the biotechnology production line . This ensures the quality of products in the biotechnology industry.
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N7O7/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34)/t21-,22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOSAUPKTFJBLO-HWBMXIPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Val-Pro-Arg-4-methylcoumaryl-7-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Boc-Val-Pro-Arg-MCA functions as a substrate for specific proteases, primarily those with trypsin-like activity. These enzymes recognize the Val-Pro-Arg sequence and cleave the peptide bond after the arginine residue. [, ] This cleavage releases the 7-amino-4-methylcoumarin (AMC) moiety. AMC is fluorogenic, meaning it emits fluorescence upon cleavage, allowing researchers to monitor protease activity. [, , , ]
ANone: While the provided research papers primarily focus on the compound's application rather than detailed characterization, its structure can be described as:
- Spectroscopic Data: The AMC moiety exhibits specific excitation and emission wavelengths that allow for fluorescence detection after enzymatic cleavage. [, ]
A: This compound acts as a substrate, not a catalyst. Its utility stems from its susceptibility to hydrolysis by specific proteases, primarily serine proteases with trypsin-like activity. [, , ] This selectivity makes it valuable for:
- Enzyme Activity Assays: Measuring protease activity in various biological samples. [, , , , , ]
- Inhibitor Screening: Identifying and characterizing protease inhibitors. [, , ]
- Mechanism of Action Studies: Investigating the role of specific proteases in biological processes. [, , , ]
ANone: While the provided research does not delve into computational studies on this compound, such approaches could provide insights into its interactions with proteases, potentially aiding in the development of more specific or potent substrate analogs.
A: Research suggests that modifications to the peptide sequence of Boc-Val-Pro-Arg-MCA can significantly impact its recognition and cleavage by proteases. [, ] For example, substituting different amino acids within the Val-Pro-Arg sequence could alter its affinity for specific proteases or even shift its selectivity towards other protease families.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-methylphenyl)(2-sulfanylidene[1,2,4]triazolo[5,1-b][1,3]benzothiazol-1(2H)-yl)methanone](/img/structure/B1217199.png)
